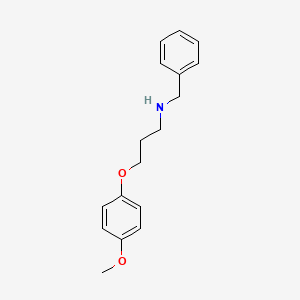

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine

Description

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine is a secondary amine characterized by a benzyl group attached to the nitrogen atom and a 4-methoxyphenoxy substituent at the third carbon of the propane backbone. Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 283.36 g/mol (calculated from ). The compound exhibits a melting point of 36–37°C and a boiling point of 304.4°C, with a density of 1.04 g/cm³ .

Synthetic routes for analogs suggest that this compound can be prepared via alkylation or reductive amination strategies. For example, describes the synthesis of a related compound using 3-(4-methoxyphenoxy)propan-1-amine and aldehyde precursors, indicating similar methodologies might apply.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-19-16-8-10-17(11-9-16)20-13-5-12-18-14-15-6-3-2-4-7-15/h2-4,6-11,18H,5,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRYTXDKFVVHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCNCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395530 | |

| Record name | N-benzyl-3-(4-methoxyphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433947-02-5 | |

| Record name | N-benzyl-3-(4-methoxyphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-(4-methoxyphenoxy)propan-1-amine typically involves the reaction of 3-(4-methoxyphenoxy)propanenitrile with benzylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-(4-methoxyphenoxy)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives .

Scientific Research Applications

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research explores its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of pharmaceuticals, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-methoxyphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations:

Amine Substituents: Dimethylamine (OX03771) vs. benzyl (target compound): Dimethyl groups in OX03771 enhance steric accessibility, contributing to squalene synthase inhibition (EC₅₀ = 539 nM) . Hydroxyl substitution (OX03050): Replacing dimethylamine with a hydroxyl group retains potency (EC₅₀ = 526 nM) but improves PK, suggesting reduced metabolic liability .

Phenoxy Group Modifications: Styrylphenoxy (OX03771/OX03050): The styryl group enhances interaction with squalene synthase’s hydrophobic pocket . Benzothiazole (OX03393): Modest potency compared to OX03771, indicating steric or electronic mismatches . Naphthyloxy/thienyl (D01): Dual-target activity (SERT/KCNQ) highlights the impact of bulky aryl groups on target promiscuity .

Positional Effects :

- Ortho/meta-substituted analogs (OX03394/OX03373): Complete loss of activity when substituents are shifted from the para position, underscoring the necessity of para-methoxy for target engagement .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical and PK Comparison

- Salt Forms: The hydrochloride salt of 3-(4-methoxyphenoxy)propan-1-amine () demonstrates how salt formation enhances solubility, a strategy applicable to the target compound .

Structure-Activity Relationship (SAR) Insights

- Para-Substitution : Critical for activity; meta/ortho substitutions abolish potency (e.g., OX03394 ).

- Amine Flexibility : Secondary amines (benzyl, dimethyl) vs. tertiary (D01) influence target selectivity.

- Aryloxy Diversity : Bulky groups (naphthyl, styryl) enable interactions with hydrophobic enzyme pockets, while heteroaromatics (thienyl) introduce dual-target capabilities .

Biological Activity

N-benzyl-3-(4-methoxyphenoxy)propan-1-amine is an organic compound with significant implications in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula . The compound is characterized by the presence of a benzyl group , a methoxyphenoxy group , and a propanamine backbone . This structural arrangement enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-(4-methoxyphenoxy)propanenitrile with benzylamine. Key steps in the synthesis process include:

- Refluxing : The reactants are refluxed under controlled conditions to facilitate the reaction.

- Purification : The product is purified through crystallization techniques to achieve high yield and purity.

- Characterization : Various analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Interaction with Receptor Systems

Research indicates that this compound exhibits potential biological activities, particularly in modulating serotonin receptors. Preliminary studies suggest that this compound may influence mood and anxiety, positioning it as a candidate for developing antidepressant therapies.

The following table summarizes the biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C17H21NO2 | Potential antidepressant | Benzyl and methoxyphenoxy groups |

| 3-(4-Methoxyphenoxy)propan-1-amine | C10H15NO2 | Less active | Lacks benzyl group |

| Roxatidine | C16H18N4O2 | Antihistamine | Contains imidazole ring |

| Pemafibrate | C18H19NO3 | Hypolipidemic agent | Contains a pyridine moiety |

Therapeutic Applications

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating various mood disorders. Ongoing research aims to elucidate its pharmacokinetics, receptor affinities, and overall therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms of action:

- Serotonin Receptor Modulation : A study demonstrated that compounds structurally similar to this compound could effectively bind to serotonin receptors, leading to altered neurotransmission patterns that may alleviate symptoms of depression.

- Antihistaminic Properties : Investigations into related compounds have shown promise in antihistaminic activity, suggesting that N-benzyl derivatives could be further explored for anti-inflammatory applications.

- Pharmacological Screening : A comprehensive pharmacological screening of analogs revealed differential cytotoxicities against various cancer cell lines, indicating potential anticancer properties .

Q & A

Q. Q: What are the primary synthetic routes for N-benzyl-3-(4-methoxyphenoxy)propan-1-amine, and how do reaction conditions influence yield?

A: The compound is synthesized via palladium-catalyzed cross-coupling reactions. Two optimized methods include:

- Method A: Reacting N-benzyl propargylamine with 4-iodoanisole in DMSO at 60°C for 6 hours, yielding 43% after extraction and chromatography .

- Method B: Using Pd(PPh₃)₂Cl₂, dppf, and CuI in DMSO with DABCO as a base, achieving 72% yield under similar conditions .

Key factors include catalyst selection (Pd vs. Cu co-catalysts), solvent polarity (DMSO enhances reactivity), and temperature control. Purification via flash chromatography (e.g., Biotage systems with SiO₂ cartridges) is critical for isolating the product .

Structural Characterization

Q. Q: Which analytical techniques are essential for confirming the structure and purity of this compound?

A:

- NMR Spectroscopy: ¹H and ¹³C NMR validate the benzyl, methoxyphenoxy, and propan-1-amine moieties. For example, methoxy protons resonate at ~3.8 ppm, and aromatic protons show splitting patterns consistent with para-substitution .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- Chromatography: TLC (Rf values) and HPLC ensure purity, with column chromatography resolving byproducts from coupling reactions .

Safety and Handling

Q. Q: What precautions are necessary when handling this compound in the laboratory?

A:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods due to potential volatile byproducts (e.g., aryl iodides in cross-coupling reactions) .

- Storage: Store at -20°C in airtight containers to prevent decomposition .

Advanced Synthesis Optimization

Q. Q: How can researchers improve the yield of Pd-catalyzed reactions for this compound?

A:

- Catalyst Tuning: Increase Pd(PPh₃)₂Cl₂ loading (0.1–0.2 equiv) and employ bidentate ligands (e.g., dppf) to stabilize intermediates .

- Additive Screening: Additives like CuI enhance oxidative addition rates, while DABCO scavenges acids, minimizing side reactions .

- Solvent Optimization: Polar aprotic solvents (DMSO, DMF) improve solubility of aryl halides and stabilize Pd intermediates .

Data Contradiction Resolution

Q. Q: How should researchers address discrepancies in spectroscopic data during characterization?

A:

- Cross-Validation: Compare NMR/HRMS data with literature values for analogous compounds (e.g., N-benzyl-3-(2-fluorophenyl)prop-2-yn-1-amine ).

- Solvent Effects: Note deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) and adjust assignments accordingly .

- Reproducibility: Repeat reactions under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .

Computational and Biological Studies

Q. Q: What computational strategies can predict the compound’s interactions with biological targets?

A:

- Molecular Docking: Use software like AutoDock Vina to model binding to receptors (e.g., CCR5, inferred from structural analogs ).

- Molecular Dynamics (MD): Simulate ligand-receptor stability in lipid bilayers, leveraging the compound’s amphiphilic structure .

- Crystallography: Refine X-ray structures with SHELXL to resolve electron density maps, particularly for chiral centers .

Mechanistic Insights

Q. Q: What reaction mechanisms underpin the synthesis of this compound?

A:

- Sonogashira-Type Coupling: Pd⁰ mediates oxidative addition of aryl halides (e.g., 4-iodoanisole) to propargylamine, followed by transmetallation and reductive elimination .

- Base Role: DABCO deprotonates the propargylamine, facilitating coordination to Pd and accelerating the catalytic cycle .

Applications in Drug Development

Q. Q: What potential therapeutic applications could this compound have, based on structural analogs?

A:

- Receptor Antagonism: The benzyl and methoxyphenoxy groups suggest affinity for GPCRs (e.g., CCR5 antagonists for HIV inhibition ).

- Neuroactive Potential: Structural similarity to fluoxetine derivatives implies possible SSRI-like activity, warranting in vitro serotonin uptake assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.